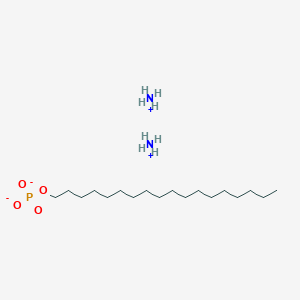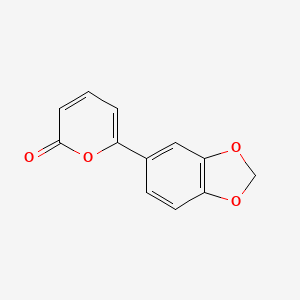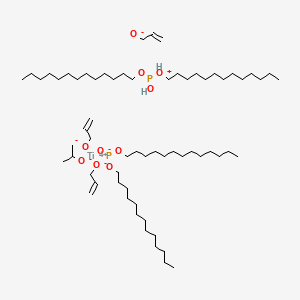![molecular formula C60H42N4 B13774984 4,4'-(9H,9'H-[3,3'-Bicarbazole]-9,9'-diyl)bis(N,N-diphenylaniline) CAS No. 1032174-52-9](/img/structure/B13774984.png)
4,4'-(9H,9'H-[3,3'-Bicarbazole]-9,9'-diyl)bis(N,N-diphenylaniline)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-(9H,9’H-[3,3’-Bicarbazole]-9,9’-diyl)bis(N,N-diphenylaniline) is a complex organic compound known for its unique structural properties. This compound is characterized by the presence of two carbazole units linked through a central biphenyl core, with diphenylaniline groups attached to the nitrogen atoms of the carbazole units. It is widely used in organic electronics, particularly in the development of organic light-emitting diodes (OLEDs) due to its excellent electron-transporting and light-emitting properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(9H,9’H-[3,3’-Bicarbazole]-9,9’-diyl)bis(N,N-diphenylaniline) typically involves the following steps:
Formation of the Carbazole Units: The carbazole units are synthesized through a series of reactions involving aromatic aldehydes and imidazole under basic conditions.
Coupling of Carbazole Units: The carbazole units are then coupled to form the bicarbazole structure.
Attachment of Diphenylaniline Groups: Finally, the diphenylaniline groups are attached to the nitrogen atoms of the carbazole units through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as thermal evaporation and spin coating are employed to form thin films of the compound for use in electronic devices .
Analyse Des Réactions Chimiques
Types of Reactions
4,4’-(9H,9’H-[3,3’-Bicarbazole]-9,9’-diyl)bis(N,N-diphenylaniline) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Various nucleophiles under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinones, while substitution reactions can introduce various functional groups onto the carbazole units .
Applications De Recherche Scientifique
4,4’-(9H,9’H-[3,3’-Bicarbazole]-9,9’-diyl)bis(N,N-diphenylaniline) has a wide range of applications in scientific research, including:
Organic Electronics: Used as a material in OLEDs due to its excellent electron-transporting and light-emitting properties.
Photovoltaics: Employed in the development of organic solar cells.
Sensors: Utilized in the fabrication of various types of sensors due to its photochemical stability.
Biomedical Research:
Mécanisme D'action
The mechanism of action of 4,4’-(9H,9’H-[3,3’-Bicarbazole]-9,9’-diyl)bis(N,N-diphenylaniline) primarily involves its ability to transport electrons efficiently. The compound’s unique structure allows for effective electron delocalization, which is crucial for its performance in electronic devices. In OLEDs, it functions as an electron-transporting layer, facilitating the movement of electrons from the cathode to the emissive layer, where light is generated .
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4’-Bis(9H-carbazol-9-yl)biphenyl: Similar structure but lacks the diphenylaniline groups.
9,9’-Diphenyl-9H,9’H-3,3’-bicarbazole: Another bicarbazole derivative with different substituents.
6,6’-Dibromo-9,9’-diphenyl-9H,9’H-3,3’-bicarbazole: A brominated derivative used in similar applications.
Uniqueness
4,4’-(9H,9’H-[3,3’-Bicarbazole]-9,9’-diyl)bis(N,N-diphenylaniline) is unique due to the presence of diphenylaniline groups, which enhance its electron-transporting properties and make it particularly suitable for use in high-performance OLEDs .
Propriétés
Numéro CAS |
1032174-52-9 |
|---|---|
Formule moléculaire |
C60H42N4 |
Poids moléculaire |
819.0 g/mol |
Nom IUPAC |
N,N-diphenyl-4-[3-[9-[4-(N-phenylanilino)phenyl]carbazol-3-yl]carbazol-9-yl]aniline |
InChI |
InChI=1S/C60H42N4/c1-5-17-45(18-6-1)61(46-19-7-2-8-20-46)49-31-35-51(36-32-49)63-57-27-15-13-25-53(57)55-41-43(29-39-59(55)63)44-30-40-60-56(42-44)54-26-14-16-28-58(54)64(60)52-37-33-50(34-38-52)62(47-21-9-3-10-22-47)48-23-11-4-12-24-48/h1-42H |
Clé InChI |
ILVOXYIIGGYMCI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)N4C5=C(C=C(C=C5)C6=CC7=C(C=C6)N(C8=CC=CC=C87)C9=CC=C(C=C9)N(C1=CC=CC=C1)C1=CC=CC=C1)C1=CC=CC=C14 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


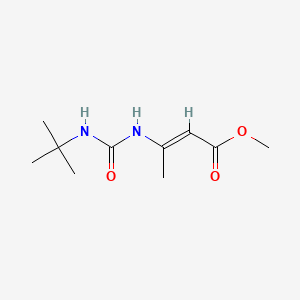
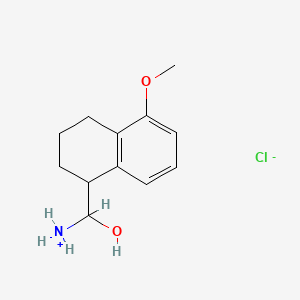
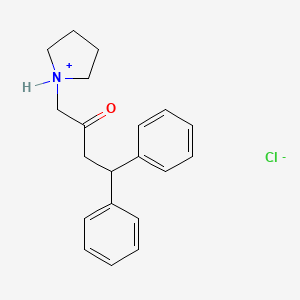
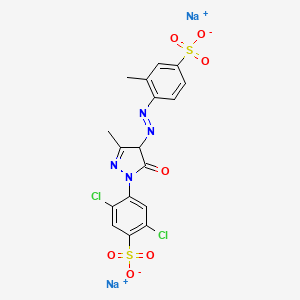

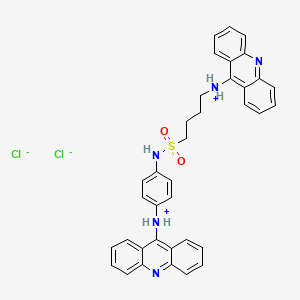
![N-[3-[(2,3-Dihydroxypropyl)amino]-2-methoxy-6-[(5-nitrothiazol-2-YL)azo]phenyl]acetamide](/img/structure/B13774946.png)
![magnesium;2-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-4-chloro-5-methylbenzenesulfonate](/img/structure/B13774955.png)

